

5-Bromo-4-methylpyrimidine: An In-depth Technical Guide for Heterocyclic Chemistry

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Compound of Interest

Compound Name: 5-Bromo-4-methylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyrimidine stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its strategic arrangement of a reactive bromine atom and a methyl group on the pyrimidine core provides a versatile platform for the construction of complex molecular architectures. The pyrimidine scaffold itself is a privileged structure, found at the heart of numerous biologically active compounds, including approved pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of **5-Bromo-4-methylpyrimidine**, with a particular focus on its utility in the development of kinase inhibitors for targeted cancer therapy.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of **5-Bromo-4-methylpyrimidine** is essential for its effective use in synthesis. The key properties are summarized in the table below. While experimental spectroscopic data for this specific compound is limited in publicly available literature, the provided data is a combination of reported values and close analogues.

Property	Value
Molecular Formula	C ₅ H ₅ BrN ₂ [1]
Molecular Weight	173.01 g/mol [1][2]
CAS Number	1439-09-4[1][2]
Appearance	Yellow oil or colorless to light yellow liquid[2]
Boiling Point	221.3 ± 20.0 °C at 760 Torr
Density	1.596 ± 0.06 g/cm ³
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.98 (s, 1H), 8.72 (s, 1H), 2.65 (s, 3H)[2]
¹³ C NMR (Predicted)	δ 168.0, 160.0, 158.0, 118.0, 24.0
IR (Infrared) Spectrum	Characteristic peaks for C-H, C=N, and C-Br stretching
Mass Spectrum (MS)	m/z [M+H] ⁺ : 173/175 (presence of Bromine isotopes)

Synthesis of 5-Bromo-4-methylpyrimidine

The reliable synthesis of **5-Bromo-4-methylpyrimidine** is a critical first step for its application as a building block. A common laboratory-scale synthesis involves the reaction of 5-bromopyrimidine with an organolithium reagent followed by quenching and oxidation.

Experimental Protocol: Synthesis from 5-Bromopyrimidine

Materials:

- 5-Bromopyrimidine
- Methyl lithium (solution in ether)
- Anhydrous diethyl ether

- Water
- Tetrahydrofuran (THF)
- 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- Ethyl acetate
- 1 M aqueous sodium hydroxide
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane

Procedure:

- To a solution of 5-bromopyrimidine (17.3 g, 109 mmol) in anhydrous diethyl ether (100 mL) at room temperature, add a solution of methyl lithium (109 mmol, 1.09 M in ether, 100 mL) dropwise.
- Stir the resulting reaction mixture at room temperature for 1 hour.
- Upon completion of the initial reaction, add water (1.96 mL, 109 mmol).
- Subsequently, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (24.7 g, 109 mmol) in tetrahydrofuran (150 mL).
- Continue stirring the mixture for 16 hours at room temperature.
- After the reaction is complete, perform an extraction with water and ethyl acetate.
- Separate the organic layer and wash it with 1 M aqueous sodium hydroxide.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.

- Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to obtain **5-Bromo-4-methylpyrimidine**.^[2]

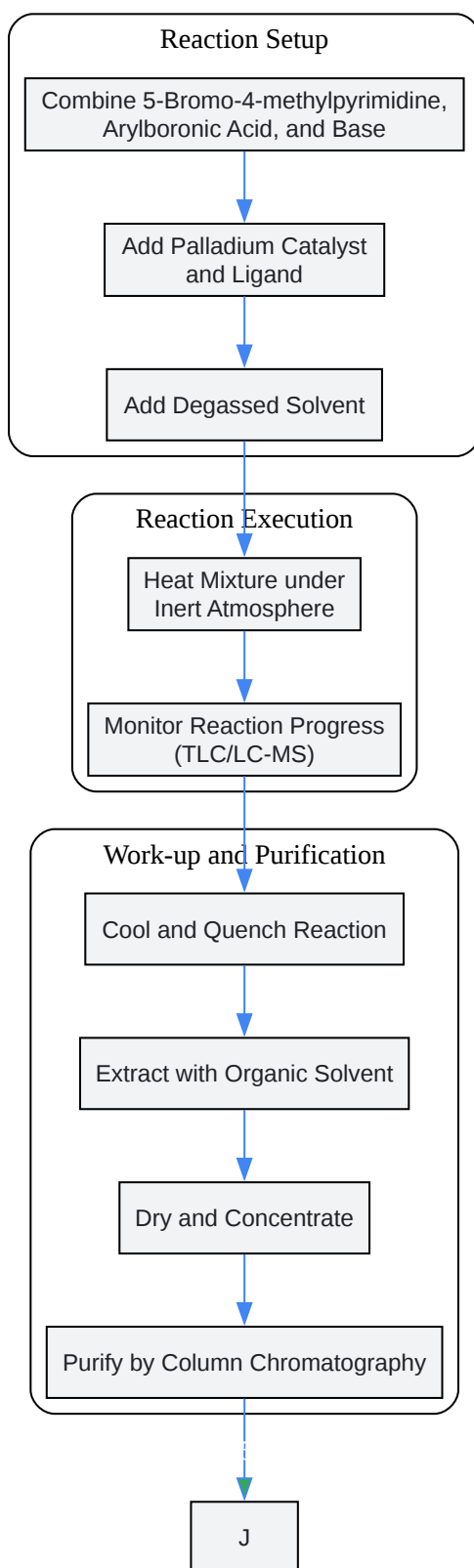
Expected Outcome: This procedure affords the target product, **5-bromo-4-methylpyrimidine**, as a yellow oil with a reported yield of approximately 15%.^[2]

Reactivity and Applications in Cross-Coupling Reactions

The bromine atom at the 5-position of **5-Bromo-4-methylpyrimidine** makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules, particularly in the field of drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. **5-Bromo-4-methylpyrimidine** readily participates in this reaction to yield 5-aryl-4-methylpyrimidines.



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General workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromopyrimidines

Arylboronic Acid	Catalyst/Lig and	Base	Solvent	Temp (°C)	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄	K ₃ PO ₄	1,4-Dioxane/H ₂ O	85-95	85
4-Methylphenyl boronic acid	Pd(PPh ₃) ₄	K ₃ PO ₄	1,4-Dioxane/H ₂ O	85-95	82
4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄	K ₃ PO ₄	1,4-Dioxane/H ₂ O	85-95	88
4-Chlorophenyl boronic acid	Pd(PPh ₃) ₄	K ₃ PO ₄	1,4-Dioxane/H ₂ O	85-95	78

Note: Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and serve as a strong indication of expected performance.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

- **5-Bromo-4-methylpyrimidine**
- Arylboronic acid (e.g., Phenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium phosphate (K₃PO₄)
- 1,4-Dioxane
- Water (degassed)

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a Schlenk flask, combine **5-Bromo-4-methylpyrimidine** (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
- Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
- Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between **5-Bromo-4-methylpyrimidine** and a terminal alkyne, providing access to 5-alkynyl-4-methylpyrimidines, which are valuable intermediates for further synthetic transformations.

Quantitative Data for Sonogashira Coupling of an Analogous Halopyrimidine

Terminal Alkyne	Catalyst System	Base/Solvent	Temp (°C)	Time (h)	Yield (%)
But-3-yn-1-ol	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N / THF	RT	3	85
Prop-2-yn-1-ol	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N / THF	RT	3	82
Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N / THF	RT	4	92
4-Ethynyltoluene	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N / THF	RT	4	90

Note: Yields are based on the coupling of 2-benzyloxy-5-iodopyrimidine, providing a good indication of expected outcomes for **5-Bromo-4-methylpyrimidine**.[\[3\]](#)

Experimental Protocol: Sonogashira Coupling

Materials:

- **5-Bromo-4-methylpyrimidine**
- Terminal alkyne (e.g., Phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{PdCl}_2(\text{PPh}_3)_2$]
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a dry Schlenk flask, add **5-Bromo-4-methylpyrimidine** (1.0 equiv), $\text{PdCl}_2(\text{PPh}_3)_2$ (2-5 mol%), and CuI (5-10 mol%).

- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous THF and triethylamine (2.0-3.0 equiv).
- Stir the mixture at room temperature for 10-15 minutes.
- Add the terminal alkyne dropwise to the reaction mixture.
- Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.
- Upon completion, dilute the mixture with ethyl acetate and water, separate the organic layer, and extract the aqueous layer.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography on silica gel.^[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. This reaction allows for the coupling of **5-Bromo-4-methylpyrimidine** with a wide variety of primary and secondary amines to produce 5-amino-4-methylpyrimidine derivatives.

Quantitative Data for Buchwald-Hartwig Amination of 5-Bromopyrimidine

Amine	Palladium Precatalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
N-Methylaniline	Pd ₂ (dba) ₃ (2)	Xantphos (4)	NaOt-Bu (1.4)	Toluene	100	18	95
Morpholine	Pd ₂ (dba) ₃ (2)	Xantphos (4)	K ₃ PO ₄ (2.0)	Dioxane	110	24	88
Aniline	Pd(OAc) ₂ (2)	RuPhos (4)	K ₃ PO ₄ (2.0)	Dioxane	110	16	90-98

Note: This data is based on the amination of 5-bromopyrimidine and serves as a representative guide.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

- **5-Bromo-4-methylpyrimidine**
- Amine (e.g., Aniline)
- Palladium precatalyst (e.g., Pd₂(dba)₃)
- Phosphine ligand (e.g., Xantphos)
- Base (e.g., Sodium tert-butoxide)
- Anhydrous, degassed solvent (e.g., Toluene)

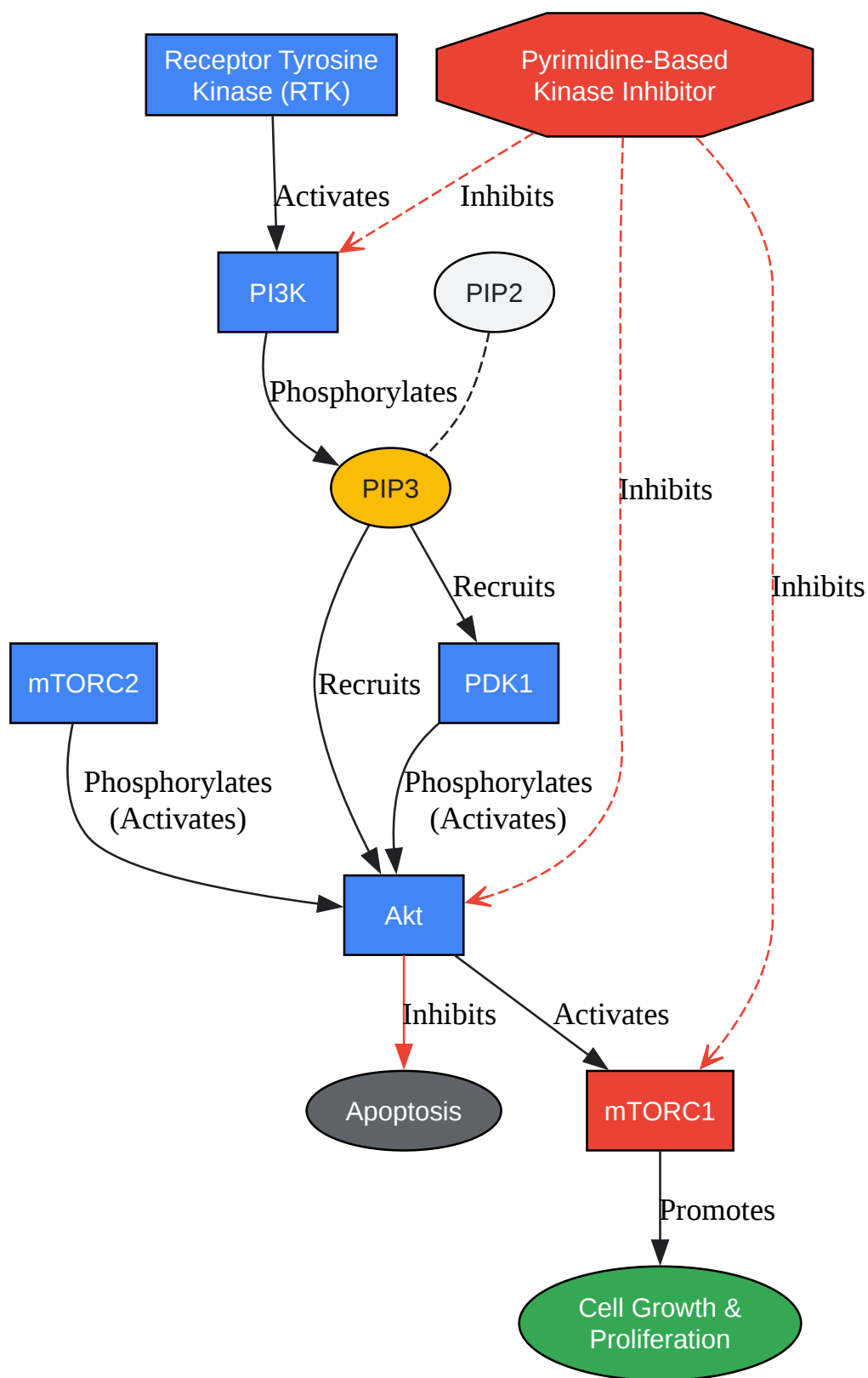
Procedure:

- To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

- Evacuate and backfill the flask with an inert gas three times.
- Under a positive pressure of inert gas, add the base (e.g., 1.5 equiv), **5-Bromo-4-methylpyrimidine** (1.0 equiv), and the amine (1.2 equiv).
- Add the anhydrous, degassed solvent via syringe.
- Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.
- After completion, cool the reaction, quench with water, and extract with an organic solvent.
- Combine the organic layers, wash with brine, dry, and concentrate.
- Purify the crude product by column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of **5-Bromo-4-methylpyrimidine** are of significant interest in drug discovery, particularly as inhibitors of protein kinases. The pyrimidine core can mimic the hinge-binding motif of ATP, and the substituents at the 4- and 5-positions can be tailored to achieve potency and selectivity for specific kinases. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.

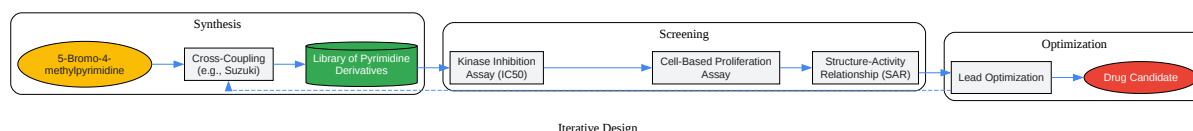


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The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Many pyrimidine-based kinase inhibitors are designed to target key components of this pathway, such as PI3K, Akt, or mTOR itself. The versatility of **5-Bromo-4-methylpyrimidine** allows for the synthesis of diverse libraries of compounds that can be screened for inhibitory activity against these and other kinases.

Experimental Workflow: Kinase Inhibitor Synthesis and Screening



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Workflow for kinase inhibitor development.

Conclusion

5-Bromo-4-methylpyrimidine is a highly valuable and versatile heterocyclic building block with broad applications in organic synthesis and drug discovery. Its facile participation in key cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides efficient routes to a diverse array of substituted pyrimidines. These derivatives are of particular importance in the development of targeted therapeutics, especially kinase inhibitors aimed at modulating critical signaling pathways in diseases like cancer. This guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers in leveraging this powerful chemical tool.

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